molecular formula C6H8N2O2S B176662 Ethyl 4-aminothiazole-5-carboxylate CAS No. 152300-59-9

Ethyl 4-aminothiazole-5-carboxylate

Cat. No. B176662
Key on ui cas rn: 152300-59-9
M. Wt: 172.21 g/mol
InChI Key: FJFZZDZSPYBKBD-UHFFFAOYSA-N
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Patent
US07816522B2

Procedure details

To 1 liter of a methanol:THF=1:1 mixed solvent solution containing 34.5 g of 4-amino-2-methanesulfonylthiazole-5-carboxylic acid ethyl ester, 10.4 g of sodium borohydride was added in small portions over a period of 20 minutes at room temperature. The reaction mixture was stirred at room temperature for 2 hours, and then was poured into 8 liters of ethyl acetate and 4 liters of water. The organic layer was washed with 3 liters of water and 3 liters of saturated brine, and the aqueous layer was extracted with ethyl acetate again. The organic layers were combined and dried over anhydrous magnesium sulfate. The desiccating agent was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (19.3 g) as a light yellow solid.
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-amino-2-methanesulfonylthiazole-5-carboxylic acid ethyl ester
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.C1COCC1.[CH2:8]([O:10][C:11]([C:13]1[S:17][C:16](S(C)(=O)=O)=[N:15][C:14]=1[NH2:22])=[O:12])[CH3:9].[BH4-].[Na+]>O.C(OCC)(=O)C>[CH2:8]([O:10][C:11]([C:13]1[S:17][CH:16]=[N:15][C:14]=1[NH2:22])=[O:12])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
4-amino-2-methanesulfonylthiazole-5-carboxylic acid ethyl ester
Quantity
34.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)S(=O)(=O)C)N
Name
Quantity
10.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
4 L
Type
solvent
Smiles
O
Name
Quantity
8 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions over a period of 20 minutes at room temperature
Duration
20 min
WASH
Type
WASH
Details
The organic layer was washed with 3 liters of water and 3 liters of saturated brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccating agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=CS1)N
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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